2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid
Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid is a complex organic compound with the molecular formula C11H21NO6. It is known for its unique structural properties, which include a tert-butoxycarbonyl (Boc) protecting group and an oxane ring. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid typically involves multiple steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of Oxane Ring: The oxane ring is introduced through a cyclization reaction, often involving the use of a diol and an acid catalyst.
Coupling Reaction: The protected amino acid is then coupled with the oxane derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.
Oxidation: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Hydrolysis: Produces the free amino acid.
Oxidation: Yields lactones or carboxylic acids.
Substitution: Forms substituted oxane derivatives.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be removed under specific conditions to release the active amino acid. The oxane ring can participate in various biochemical pathways, depending on the nature of the substituents and the specific enzymes involved.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetic acid: Similar structure but lacks the oxane ring.
Boc-aminopropanoic acid: Contains the Boc group but has a different backbone structure.
Boc-aminobutyric acid: Another Boc-protected amino acid with a different side chain.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid is unique due to the presence of both the Boc protecting group and the oxane ring. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)8-19-10-6-4-5-7-18-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHCUWZQISPQAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1CCCCO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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